

Application Notes and Protocols: Masson's Trichrome Staining for Histological Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query specified "Aniline Black," it is important to clarify that Aniline Black is an industrial dye produced through the oxidation of aniline, primarily used in the textile industry, and is not a standard histological stain. A likely point of confusion is with "Aniline Blue," a constituent of several important polychrome stains used in histology. One of the most common and valuable of these is the Masson's Trichrome stain.

This document provides a detailed protocol for the Masson's Trichrome staining technique. This method is invaluable for differentiating cellular and extracellular components in tissue sections. It is particularly adept at distinguishing collagenous connective tissue from muscle and cytoplasm. In a typical Masson's Trichrome stain, nuclei are stained black, cytoplasm, keratin, and muscle fibers are stained red, and collagen and mucin are stained blue with Aniline Blue.

Principle of the Method

Masson's Trichrome is a multi-step staining procedure that utilizes three different stains to color various tissue components. The technique relies on the differential binding of these dyes to tissue structures based on their porosity and charge. After nuclear staining with an iron hematoxylin, the tissue is treated with a red cytoplasmic stain (e.g., Biebrich scarlet-acid fuchsin). Subsequently, a polyacid solution (phosphomolybdic/phosphotungstic acid) is used as a decolorizer and a mordant. This large molecule is thought to remove the red dye from the



more porous collagen fibers while leaving it in the denser cytoplasm and muscle. Finally, Aniline Blue is applied, which, being a smaller molecule, can then penetrate and stain the now decolorized collagen.

Data Presentation

The following table summarizes the key quantitative parameters of the Masson's Trichrome staining protocol.



Reagent/Step	Component/Par ameter	Value/Concentr ation	Time/Duration	Temperature
Mordanting (Post-Fixation)	Bouin's Solution	Saturated Picric Acid (75 ml), 40% Formaldehyde (25 ml), Glacial Acetic Acid (5 ml)	1 hour or overnight	56°C or Room Temp.
Nuclear Staining	Weigert's Iron Hematoxylin	Equal parts of Solution A (1% Hematoxylin in 95% Alcohol) and Solution B (4% Ferric Chloride in 1% HCl)	10 minutes	Room Temp.
Cytoplasmic Staining	Biebrich Scarlet- Acid Fuchsin	1% Biebrich Scarlet (90 ml), 1% Acid Fuchsin (10 ml), Glacial Acetic Acid (1 ml)	10-15 minutes	Room Temp.
Differentiation/M ordanting	Phosphomolybdi c- Phosphotungstic Acid	5% Phosphomolybdi c Acid and 5% Phosphotungstic Acid (equal parts)	10-15 minutes	Room Temp.
Collagen Staining	Aniline Blue Solution	2.5% Aniline Blue in 2% Acetic Acid	5-10 minutes	Room Temp.
Final Differentiation	Acetic Acid Solution	1% Acetic Acid in distilled water	2-5 minutes	Room Temp.



Experimental Protocol

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation

- Bouin's Solution: To 75 ml of saturated aqueous picric acid, add 25 ml of 40% formaldehyde and 5 ml of glacial acetic acid.[1][2]
- Weigert's Iron Hematoxylin:
 - Solution A: 1 g hematoxylin in 100 ml of 95% ethanol.[3]
 - Solution B: 4 ml of 29% ferric chloride in water, 95 ml of distilled water, and 1 ml of concentrated hydrochloric acid.[3]
 - Working Solution: Mix equal parts of Solution A and Solution B immediately before use.
 This solution is stable for a few hours to a few days.[4][5][6]
- Biebrich Scarlet-Acid Fuchsin Solution: To 90 ml of 1% aqueous Biebrich Scarlet, add 10 ml
 of 1% aqueous acid fuchsin and 1 ml of glacial acetic acid.[3][7]
- Phosphomolybdic-Phosphotungstic Acid Solution: Mix equal volumes of 5% aqueous phosphomolybdic acid and 5% aqueous phosphotungstic acid.[3] Some protocols recommend dilution with water.[8]
- Aniline Blue Solution: Dissolve 2.5 g of Aniline Blue in 100 ml of 2% acetic acid.[3]
- 1% Acetic Acid Solution: Add 1 ml of glacial acetic acid to 99 ml of distilled water.

Staining Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (3 changes, 3 minutes each).
 - Transfer through 100% ethanol (2 changes, 10 dips each).
 - Transfer through 95% ethanol (2 changes, 10 dips each).



- Rinse well in distilled water.[4]
- Mordanting: For formalin-fixed tissues, mordant sections in Bouin's solution at 56°C for 1
 hour or overnight at room temperature.[4][9] This step enhances staining quality.[4]
- Washing: Rinse slides in running tap water for 5-10 minutes to remove all yellow color from the Bouin's solution.[4][9]
- · Nuclear Staining:
 - Stain in freshly prepared Weigert's iron hematoxylin working solution for 10 minutes.[4][9]
 - Rinse in running warm tap water for 10 minutes.[4]
 - Wash in distilled water.
- Cytoplasmic Staining:
 - Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
 - · Wash in distilled water.
- Differentiation and Mordanting:
 - Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[4][9]
- Collagen Staining:
 - Transfer sections directly (without rinsing) to the Aniline Blue solution and stain for 5-10 minutes.[4][9]
- Final Differentiation and Dehydration:
 - Rinse briefly in distilled water.
 - Differentiate in 1% acetic acid solution for 2-5 minutes.[4][9]
 - Wash in distilled water.



- Dehydrate rapidly through 95% ethanol, followed by absolute ethanol (2 changes).
- Clear in xylene (3 changes).
- Mount with a resinous mounting medium.[4]

Expected Results

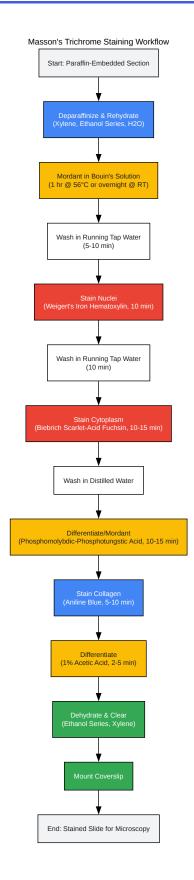
· Nuclei: Black to blue-black

• Cytoplasm, Muscle Fibers, Keratin: Red[10]

• Collagen, Mucin: Blue[11]

Experimental Workflow





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Caption: Workflow for Masson's Trichrome Staining.



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- To cite this document: BenchChem. [Application Notes and Protocols: Masson's Trichrome Staining for Histological Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576688#aniline-black-staining-protocol-for-histological-studies]

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